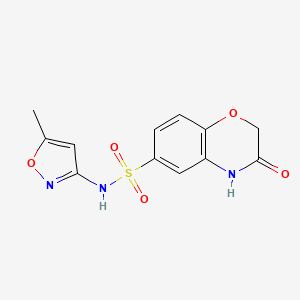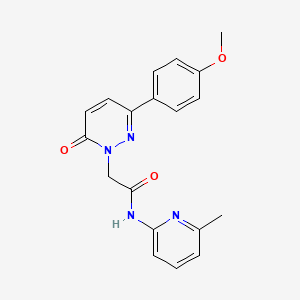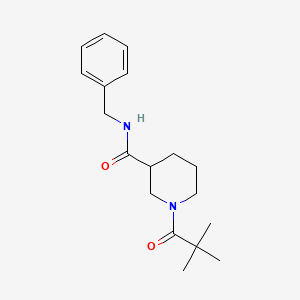![molecular formula C16H13ClN6O2 B4521269 N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B4521269.png)
N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0788514 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment Applications
Several studies have explored the role of compounds similar to N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide in cancer treatment, focusing on their mechanism of action and potential as anticancer agents. For instance, compounds with related structures have been shown to act as histone deacetylase (HDAC) inhibitors, affecting cancer cell proliferation and inducing apoptosis in various cancer cell lines (Zhou et al., 2008). Moreover, other research has highlighted the synthesis and evaluation of N-substituted benzamides with significant anticancer activity against different cancer cell lines, underscoring the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).
Antimicrobial Activity
Compounds bearing the this compound moiety have also been investigated for their antimicrobial properties. Research into new thiazole and pyrazole derivatives based on a similar structure has demonstrated promising antimicrobial activities, suggesting the utility of these compounds in combating microbial infections (Gouda et al., 2010).
Synthesis of New Chemical Entities
The synthesis and characterization of new chemical entities based on the structure of this compound are crucial for expanding the chemical space and discovering new therapeutic agents. Studies have detailed the synthesis of various derivatives and evaluated their biological activities, offering insights into the design of new molecules with enhanced pharmacological properties (Geetha et al., 2019).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-5-13(6-4-12)20-16(25)14-7-2-11(17)8-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUILPGOSXJOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyethyl)-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4521188.png)
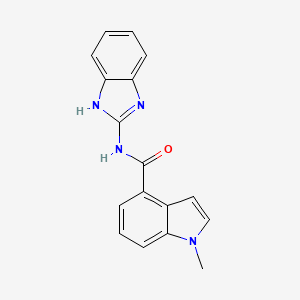



![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4521231.png)
![N-cycloheptyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4521243.png)
![N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4521259.png)
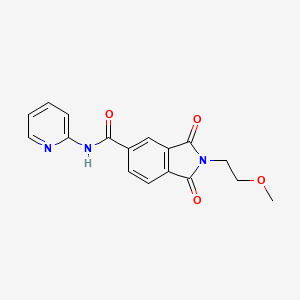
![3-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4521276.png)
